![molecular formula C25H30N4O3 B6037297 5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6037297.png)
5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-[4-(diethylamino)benzylidene]-1-[4-(diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione” is also known as 5-[4-(Diethylamino)benzylidene]rhodanine . It has an empirical formula of C14H16N2OS2 and a molecular weight of 292.42 .
Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3, (H,15,17,18)/b12-9+ .Physical And Chemical Properties Analysis
This compound appears as a red to dark red to dark purple crystalline powder . It has a melting point of 161 - 164 °C .Scientific Research Applications
Comprehensive Analysis of 5-[4-(Diethylamino)benzylidene]-1-[4-(Diethylamino)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione Applications:
Silver-Specific Dye
This compound is utilized as a silver-specific dye in various assays. It is particularly used to quantify the autoradiographic deposition of silver onto X-ray film in colorimetric assays .
Titration Indicator
It serves as an indicator in titration experiments, especially in the titration of cyanide solutions with silver nitrate solutions .
Thin-Layer Chromatography (TLC) Derivatization
The compound is applied in TLC derivatization processes to facilitate the identification and quantification of various substances on TLC plates .
Heavy Metal Ion Recognition
Rhodanine derivatives, including this compound, have been studied for their heavy metal ion recognition properties. They are used in chemically modified electrodes for detecting heavy metals .
Inhibition of Pancreatic Cholesterol Esterase
Research has indicated that rhodanine derivatives can inhibit pancreatic cholesterol esterase, an enzyme involved in cholesterol metabolism .
Apoptosis Induction
Some studies suggest that rhodanine-based compounds may act as small-molecule antagonists for Bcl-2, a protein involved in preventing apoptosis, thereby inducing programmed cell death for therapeutic purposes .
Safety and Hazards
properties
IUPAC Name |
(5Z)-1-[4-(diethylamino)phenyl]-5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c1-5-27(6-2)19-11-9-18(10-12-19)17-22-23(30)26-25(32)29(24(22)31)21-15-13-20(14-16-21)28(7-3)8-4/h9-17H,5-8H2,1-4H3,(H,26,30,32)/b22-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVQMBCEQXKWDA-XLNRJJMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)N(CC)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.